molecular formula C21H26N2 B13794892 Benzenamine, 4-[2-(2,3-dihydro-1,3,3-trimethyl-1H-indol-2-yl)ethenyl]-N,N-dimethyl- CAS No. 54268-71-2

Benzenamine, 4-[2-(2,3-dihydro-1,3,3-trimethyl-1H-indol-2-yl)ethenyl]-N,N-dimethyl-

Cat. No.: B13794892
CAS No.: 54268-71-2
M. Wt: 306.4 g/mol
InChI Key: VGWSUVRKHUPJBD-UHFFFAOYSA-N
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Description

The compound Benzenamine, 4-[2-(2,3-dihydro-1,3,3-trimethyl-1H-indol-2-yl)ethenyl]-N,N-dimethyl- is a substituted aniline derivative featuring a dimethylamino group at the para position of the benzene ring. The 4-position is further substituted with an ethenyl (vinyl) group linked to a 2,3-dihydro-1,3,3-trimethylindole moiety. This structure combines a planar aromatic system (benzene) with a partially saturated indole heterocycle, which may influence electronic properties, solubility, and intermolecular interactions.

Properties

CAS No.

54268-71-2

Molecular Formula

C21H26N2

Molecular Weight

306.4 g/mol

IUPAC Name

N,N-dimethyl-4-[2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]aniline

InChI

InChI=1S/C21H26N2/c1-21(2)18-8-6-7-9-19(18)23(5)20(21)15-12-16-10-13-17(14-11-16)22(3)4/h6-15,20H,1-5H3

InChI Key

VGWSUVRKHUPJBD-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C2=CC=CC=C21)C)C=CC3=CC=C(C=C3)N(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the reaction of benzimidazole with appropriate methylation reagents such as iodomethane . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The compound is commercially available and is produced in significant quantities for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-[2-(2,3-dihydro-1,3,3-trimethyl-1H-indol-2-yl)ethenyl]-N,N-dimethyl- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can also undergo reduction reactions, often using common reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Benzenamine, 4-[2-(2,3-dihydro-1,3,3-trimethyl-1H-indol-2-yl)ethenyl]-N,N-dimethyl- has a wide range of scientific research applications, including:

Mechanism of Action

The compound exerts its effects primarily through its strong electron-donating properties. It interacts with molecular targets and pathways involved in electronic conduction, enhancing the performance of semiconducting materials. The π-conjugated polycyclic system plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Ethenyl Linkers

p-I-Stilbene (N,N-Dimethyl-4-[(E)-2-(4-iodophenyl)ethenyl]benzenamine) Structure: Shares the N,N-dimethylaniline core but substitutes the indole group with a 4-iodophenyl ring. Applications: Used in amyloid fibril studies due to its ability to bind β-sheet structures via hydrophobic and π-π interactions. The iodine atom enhances electron density, altering fluorescence properties compared to the indole-based compound .

4-[4-(Dimethylamino)styryl]pyridine Structure: Features a pyridine ring instead of indole, connected via a styryl linker. Properties: The pyridine’s electron-withdrawing nature reduces the electron density on the ethenyl bridge compared to the indole’s electron-donating effects. This results in a blue-shifted absorption spectrum (e.g., ~350 nm vs. ~420 nm for indole derivatives) .

Azo-Linked Analogues

Benzenamine, 4-[(6-methoxy-2-benzothiazolyl)azo]-N,N-dimethyl- Structure: Replaces the ethenyl linker with an azo (-N=N- group) bridge to a benzothiazole ring. Properties: Azo compounds exhibit strong absorption in the visible range (~500 nm) due to extended conjugation, making them suitable as dyes. However, they are less fluorescent than ethenyl-linked analogues due to non-radiative decay pathways .

N,N-Dimethyl-4-(phenylazo)benzenamine (CAS 60-11-7)

  • Structure : Simpler azo derivative with a phenyl group.
  • Stability : Prone to photodegradation under UV light, whereas ethenyl-linked compounds like the target indole derivative are more photostable .

Heterocyclic Derivatives

IMPY (4-(7-Iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline) Structure: Substitutes the indole with an imidazopyridine ring. Applications: Used in positron emission tomography (PET) imaging of amyloid plaques due to its blood-brain barrier permeability. The indole derivative may exhibit stronger binding to hydrophobic pockets in proteins due to its planar structure .

Thioflavin-T (ThT)

  • Structure : Contains a benzothiazole ring instead of indole.
  • Fluorescence : ThT’s quantum yield increases upon binding amyloid fibrils (~450 nm emission), while the indole derivative’s emission may shift due to differences in conjugation and substituent effects .

Comparative Data Table

Compound Name Core Structure Substituent/Linker Molecular Weight (g/mol) Key Applications Unique Properties
Target Compound N,N-Dimethylaniline Ethenyl + dihydroindole ~300-350 (estimated) Protein aggregation studies Hydrogen-bonding via indole
p-I-Stilbene N,N-Dimethylaniline Ethenyl + 4-iodophenyl ~371.03 Amyloid imaging Enhanced electron density
4-[4-(Dimethylamino)styryl]pyridine N,N-Dimethylaniline Styryl + pyridine 224.31 Cellular pH sensing pH-sensitive fluorescence
Benzenamine, 4-[(6-methoxy-2-benzothiazolyl)azo]-N,N-dimethyl- N,N-Dimethylaniline Azo + benzothiazole ~340 (estimated) Industrial dyes High absorbance, low fluorescence
IMPY N,N-Dimethylaniline Imidazopyridine 323.18 PET imaging Blood-brain barrier permeability

Research Findings and Implications

  • Biological Interactions : The partially saturated indole may reduce planarity, weakening π-π stacking with amyloid fibrils compared to ThT but improving solubility .
  • Synthetic Complexity : The dihydroindole moiety requires multi-step synthesis (e.g., cyclization reactions), making the target compound more challenging to produce than simpler styryl or azo derivatives .

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